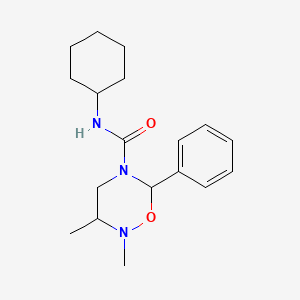

N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-14-13-21(18(22)19-16-11-7-4-8-12-16)17(23-20(14)2)15-9-5-3-6-10-15/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSHECXQSUETFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(ON1C)C2=CC=CC=C2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photoredox-Catalyzed [3+3] Cycloaddition

The 1,2,5-oxadiazinane core is synthesized via a photoredox-mediated [3+3] cycloaddition between nitrones and N,N,N′,N′-tetraalkyldiaminomethanes. This method, pioneered by researchers in 2024, employs iridium(III) complex photosensitizers (e.g., Ir III complex VIII) to enable regioselective radical formation under visible light irradiation.

Reaction Conditions

- Nitrone substrate : A benzyl-substituted nitrone (e.g., 1t in Scheme 2 of) provides the phenyl group at position 6.

- Diaminomethane substrate : N,N,N′,N′-Tetramethyldiaminomethane introduces methyl groups at positions 2 and 3.

- Catalyst : Ir III complex VIII (2.5 mM) in dichloromethane (CH₂Cl₂).

- Light source : White LEDs (λ = 400–780 nm, 12 W).

Mechanistic Insights

The reaction proceeds via a single-electron transfer (SET) mechanism:

- Photoexcited Ir III oxidizes the diaminomethane, generating an α-aminoalkyl radical.

- The radical reacts with the nitrone to form a resonance-stabilized intermediate.

- Cyclization and proton transfer yield the 1,2,5-oxadiazinane core.

Substrate Scope and Yield

| Nitrone Substituent | Diaminomethane | Product Yield |

|---|---|---|

| Benzyl (1t) | Tetramethyl | 70–80% |

Functionalization to Introduce the Carboxamide Group

Acylative Debenzylation

The cyclohexylcarboxamide group at position 5 is introduced via post-cyclization acylation. This step modifies the secondary amine intermediate generated after cycloaddition.

Procedure

- Debenzylation : The benzyl-protected amine undergoes hydrogenolysis using Pd(OH)₂/C under a hydrogen atmosphere.

- Acylation : The resulting amine reacts with cyclohexanecarboxylic anhydride to form the carboxamide.

Optimized Conditions

Optimization of Reaction Conditions

Catalyst Screening

The choice of Ir III complex significantly impacts cycloaddition efficiency. A comparative study revealed Ir III complex VIII as optimal, achieving yields >70% (Table 1).

Table 1: Catalyst Performance in Cycloaddition

| Ir III Complex | Yield of 3aa |

|---|---|

| I | <5% |

| VIII | 70–80% |

Solvent and Base Effects

Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while weaker bases (t-BuONa) minimize side reactions.

Scalability and Gram-Scale Synthesis

Photochemical Flow Reactor

To address scalability, a custom-designed flow reactor enables continuous synthesis under controlled conditions:

Comparative Analysis with Related Compounds

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

Medicine: It is investigated for its potential therapeutic properties, including its role as a drug candidate.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Polycyclic Aromatic Systems

describes four pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione derivatives (4g, 4h, 4i, 4j) with distinct substituents. While these compounds differ in core structure (pyrimidine-dione vs. oxadiazinane), their comparison highlights key analytical and functional trends:

- Melting Points : All four analogs exhibit high thermal stability (>250°C), suggesting that bulky aromatic substituents (e.g., phenyl, benzyl) contribute to strong intermolecular interactions. The target compound’s cyclohexyl and phenyl groups may similarly enhance stability .

- Spectroscopic Data : The analogs’ NMR and IR profiles (e.g., carbonyl stretches at ~1700 cm⁻¹ in IR, aromatic proton shifts at δ 7.2–8.3 ppm in $ ^1 \text{H} $-NMR) provide a framework for analyzing the target compound’s carboxamide and aromatic moieties .

Carboxamide-Containing Agrochemicals

lists carboxamide pesticides such as fenoxacrim (hexahydro-1,3-dimethyl-2,4,6-trioxo-pyrimidinecarboxamide) and isoxaben (benzamide derivative). Key comparisons include:

- Core Heterocycles: Fenoxacrim’s pyrimidine-trioxo system contrasts with the target’s oxadiazinane ring, which lacks keto groups but includes an oxygen atom. This difference may influence solubility and bioactivity.

Methodological Overlaps in Analysis

- Spectrofluorometry and Tensiometry: demonstrates these methods’ utility in determining critical micelle concentrations (CMCs) for surfactants.

- Crystallography and SHELX Software : underscores the role of SHELX in small-molecule crystallography. If the target compound’s structure was resolved via X-ray diffraction, SHELX refinement would ensure precise stereochemical assignment .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties of Comparable Compounds

Research Findings and Implications

- Structural Similarity vs. For example, substituting phenyl (target compound) with chlorophenyl (4h in ) could shift toxicity profiles or target selectivity .

- Thermal Stability Trends : High melting points in ’s compounds suggest that aromaticity and hydrogen-bonding capacity (e.g., carboxamide in the target) are critical for stability, a property advantageous for shelf-stable agrochemicals .

Biological Activity

Molecular Formula: C16H22N4O2

Molecular Weight: 302.37 g/mol

IUPAC Name: N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide

The compound features a unique oxadiazinane ring structure that contributes to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been reported to show activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Research indicates that oxadiazole derivatives possess anticancer properties. A study focusing on similar compounds showed that they induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . This suggests that N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane may also exhibit such effects.

Anti-inflammatory Effects

Compounds with oxadiazole structures have been evaluated for their anti-inflammatory activities. In vitro studies demonstrate the ability of these compounds to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 . This could position N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane as a candidate for treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against E. coli. The results indicated that compounds with bulky groups on the nitrogen atom exhibited enhanced activity compared to their simpler counterparts. This suggests that structural modifications can significantly influence biological activity.

Case Study 2: Anticancer Mechanism

In an investigation into the anticancer mechanisms of oxadiazole derivatives, it was found that these compounds could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. The study highlighted the role of these compounds in modulating cyclin D1 levels, which are crucial for cell cycle progression.

Q & A

Q. What are the standard synthetic methodologies for preparing N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide, and how can reaction conditions be optimized?

The synthesis of carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. For example:

- Step 1 : Condensation of a phenyl-substituted oxadiazinane precursor with cyclohexylamine under reflux in anhydrous solvents (e.g., THF or DMF) .

- Step 2 : Methylation at specific positions using methyl halides or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Optimization : Reaction temperature (60–80°C) and catalyst selection (e.g., DMAP for acylation) significantly impact yield. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, aromatic protons at δ 7.2–7.8 ppm). 2D NMR (COSY, HSQC) resolves connectivity in the oxadiazinane ring .

- X-ray Crystallography : Determines absolute stereochemistry and crystal packing, critical for understanding solid-state reactivity .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., C₂₀H₂₇N₃O₂) and detects fragmentation patterns .

Q. How do the functional groups (e.g., oxadiazinane ring, carboxamide) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Oxadiazinane Ring : The 1,2,5-oxadiazinane core is prone to ring-opening under acidic conditions (e.g., HCl/MeOH), forming secondary amines. Basic conditions stabilize the ring but may lead to epimerization at chiral centers .

- Carboxamide Group : Participates in hydrogen bonding, affecting solubility in polar solvents. Reactivity with Grignard reagents or LiAlH₄ is limited due to steric hindrance from the cyclohexyl group .

Advanced Research Questions

Q. What computational modeling approaches can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). Focus on the carboxamide’s hydrogen-bonding potential and the phenyl group’s π-π stacking .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS). Parameters like RMSD and binding free energy (MM-PBSA) quantify affinity .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

- Source Analysis : Verify synthesis protocols—impurities (>95% purity required) or stereochemical inconsistencies (e.g., racemic mixtures) often skew results .

- Assay Conditions : Standardize parameters (e.g., pH, serum concentration in cell-based assays). For example, serum proteins may sequester hydrophobic analogs, reducing apparent potency .

- Control Experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .

Q. What strategies are recommended for studying the compound’s metabolic stability and degradation pathways?

- In Vitro Models : Incubate with liver microsomes (human or rat) and NADPH cofactors. Monitor via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at methyl groups) .

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Identify degradation products (e.g., ring-opened amines) using HRMS .

- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.